N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a sulfonyl group
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-10-23(11-14(2)27-13)29(25,26)17-6-3-15(4-7-17)20(24)22-16-5-8-18-19(9-16)28-12-21-18/h3-9,12-14H,10-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXENPJFNJIXKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions may vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves the reaction of benzo[d]thiazole derivatives with sulfonamides and morpholine compounds. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structural integrity of the compound.
Neurodegenerative Diseases
Recent studies highlight the potential of this compound as a multi-target directed ligand for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown promising results in inhibiting monoamine oxidase (MAO) and cholinesterase enzymes, which are critical in neurotransmitter regulation. In vitro assays have demonstrated that specific derivatives exhibit significant inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), suggesting potential antidepressant properties alongside neuroprotective effects .
Cancer Treatment
The compound's structural features align with known anticancer agents, making it a candidate for further investigation in oncology. Preliminary studies have indicated that derivatives of this compound can inhibit cancer cell proliferation in various human cancer cell lines. For instance, compounds derived from similar benzothiazole frameworks have been evaluated for their cytotoxic effects against colorectal carcinoma cells, revealing IC50 values comparable to standard chemotherapeutic agents .
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. The compound's ability to inhibit deubiquitylating enzymes (DUBs) has been noted, which may play a role in regulating protein degradation pathways critical for cancer progression . The inhibition of enzymes such as acetylcholinesterase and α-glucosidase has also been reported, indicating its multifaceted therapeutic potential .
Table 1: Summary of Biological Activities
Biological Activity
N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and antibacterial properties.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a sulfonamide group through a morpholine derivative. Its structure is critical for its biological activity, as modifications to the benzothiazole nucleus have been shown to enhance anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃S₂ |
| Molecular Weight | 350.44 g/mol |
| CAS Number | 2941-62-0 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in tumor growth and inflammation.
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Antitumor Activity :
- The compound has been shown to induce apoptosis in various cancer cell lines including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). This is achieved through the modulation of key signaling pathways such as the inhibition of IL-6 and TNF-α, which are involved in inflammatory responses and tumor progression .
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Antibacterial Activity :
- Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for effective compounds range from <0.03125 μg/mL to 4 μg/mL against various strains, indicating potent antibacterial effects .
Antitumor Efficacy
A study evaluated the effects of this compound on cancer cell proliferation. The results showed:
- Cell Proliferation Inhibition : At concentrations of 1, 2, and 4 μM, the compound significantly reduced cell viability in A431 and A549 cells.
- Apoptosis Induction : The compound activated caspase pathways leading to increased apoptosis rates compared to control groups.
Antibacterial Properties
In another investigation focusing on its antibacterial potential:
- Broad-spectrum Activity : The compound demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae.
- Mechanistic Insights : Studies indicated that the compound interferes with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Focus | Cell Line/Bacteria | Effect Observed | Concentration Range |
|---|---|---|---|
| Antitumor Activity | A431, A549 | Inhibition of proliferation and apoptosis | 1 - 4 µM |
| Antibacterial Activity | Staphylococcus aureus | Broad-spectrum antibacterial effects | <0.03125 - 4 µg/mL |
| Antitumor Mechanism | Various Cancer Lines | Activation of caspase pathways | Not specified |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a benzo[d]thiazol-6-amine derivative with a sulfonylbenzoyl chloride intermediate under basic conditions. Key parameters include:
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Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
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Temperature : Reactions are conducted at 60–80°C to balance reactivity and side-product formation .
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Catalyst/base : Triethylamine or DMAP is used to neutralize HCl byproducts during coupling .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .
Reaction Step Conditions Yield (%) Purity (HPLC) Amine activation DMF, 25°C, 2h 85 92 Sulfonylation THF, 60°C, 12h 72 95 Final coupling DCM, RT, 6h 68 97
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of sulfonylation and absence of positional isomers (e.g., benzo[d]thiazol-5-yl vs. -6-yl substitution) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect trace byproducts .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 474.12) and fragmentation patterns .
- IR Spectroscopy : Identifies sulfonyl (S=O stretch at 1150–1250 cm⁻¹) and morpholino (C-O-C stretch at 950–1100 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Molecular Docking : Screen against diverse targets (e.g., bacterial gyrase vs. human kinase domains) to identify preferential binding. For example, the morpholino-sulfonyl group may exhibit higher affinity for ATP-binding pockets in kinases than bacterial enzymes .
- MD Simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., 100 ns simulations in explicit solvent) to validate selectivity .
- SAR Analysis : Modify substituents (e.g., dimethylmorpholino vs. unsubstituted morpholino) and correlate with IC50 values to pinpoint pharmacophores .
Q. What strategies address low reproducibility in biological assays involving this compound?
- Methodological Answer :
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Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) or nanoformulations to enhance aqueous dispersion .
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Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., morpholino ring oxidation) .
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Counter-Screening : Test against off-target receptors (e.g., GPCRs, ion channels) to rule out nonspecific effects .
Assay Type Issue Mitigation Strategy Cytotoxicity (MTT) Precipitate formation 0.1% DMSO + sonication Antimicrobial (MIC) Batch variability Standardize inoculum density (CFU/mL)
Q. How does the 2,6-dimethylmorpholino group influence physicochemical properties compared to other sulfonamide derivatives?
- Methodological Answer :
- LogP Analysis : The dimethyl groups reduce polarity (calculated LogP = 3.2 vs. 2.8 for unmethylated analogs), enhancing membrane permeability .
- pKa Determination : The morpholino nitrogen (pKa ~7.1) ensures partial protonation at physiological pH, aiding solubility and target engagement .
- Thermal Stability : DSC/TGA shows decomposition onset at 220°C, suitable for storage at RT .
Data Contradiction Analysis
Q. Why do some studies report potent kinase inhibition while others show negligible activity?
- Methodological Answer :
- Kinase Panel Profiling : Test against a broad panel (e.g., 100+ kinases) to identify outliers. For example, selectivity for CDK2 over CDK4/6 may explain discrepancies .
- Redox Interference : Check if the benzo[d]thiazole core reacts with assay components (e.g., DTT in luciferase-based assays), generating false positives .
Q. How to reconcile conflicting cytotoxicity data between 2D cell cultures and 3D tumor spheroids?
- Methodological Answer :
- Penetration Studies : Use fluorescent analogs to quantify compound diffusion into spheroid cores via confocal microscopy .
- Hypoxia Mimetics : Compare activity under normoxic vs. 1% O2 conditions; the sulfonyl group may lose efficacy in hypoxic microenvironments .
Methodological Best Practices
- Synthetic Reproducibility : Document moisture-sensitive steps (e.g., sulfonyl chloride handling) under inert atmosphere .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
